molecular formula C12H18Cl2N2O4S2 B14652710 S-2-((5-(3,5-Dichloro-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate CAS No. 40771-32-2

S-2-((5-(3,5-Dichloro-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate

Cat. No.: B14652710
CAS No.: 40771-32-2
M. Wt: 389.3 g/mol
InChI Key: CJECIMVYFNJMEE-UHFFFAOYSA-N
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Description

S-2-((5-(3,5-Dichloro-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is a chemical compound known for its unique structure and properties This compound features a pyridyloxy group, which is a derivative of pyridine, and a thiosulfate group, which is a sulfur-containing functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((5-(3,5-Dichloro-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the pyridyloxy intermediate: This step involves the reaction of 3,5-dichloropyridine with an appropriate alkylating agent to introduce the pyridyloxy group.

    Introduction of the pentyl chain: The intermediate is then reacted with a pentylamine derivative to form the desired pentyl chain.

    Thiosulfate addition: Finally, the compound is treated with thiosulfate under controlled conditions to introduce the thiosulfate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

S-2-((5-(3,5-Dichloro-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.

    Reduction: The pyridyloxy group can be reduced under specific conditions to form corresponding amines.

    Substitution: The chlorine atoms in the pyridyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate derivatives, while substitution reactions can produce various substituted pyridyloxy compounds.

Scientific Research Applications

S-2-((5-(3,5-Dichloro-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-2-((5-(3,5-Dichloro-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The thiosulfate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The pyridyloxy group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • S-2-((5-(3,5-Dichloropyridin-2-yl)oxy)pentyl)amino)ethyl hydrogen sulfurothioate
  • S-(2-{[3-Oxo-3-(1,3-thiazol-2-ylamino)propyl]amino}ethyl) hydrogen thiosulfate

Uniqueness

S-2-((5-(3,5-Dichloro-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both the pyridyloxy and thiosulfate groups allows for versatile interactions with various molecular targets, making it valuable in diverse research and industrial contexts.

Properties

CAS No.

40771-32-2

Molecular Formula

C12H18Cl2N2O4S2

Molecular Weight

389.3 g/mol

IUPAC Name

3,5-dichloro-2-[5-(2-sulfosulfanylethylamino)pentoxy]pyridine

InChI

InChI=1S/C12H18Cl2N2O4S2/c13-10-8-11(14)12(16-9-10)20-6-3-1-2-4-15-5-7-21-22(17,18)19/h8-9,15H,1-7H2,(H,17,18,19)

InChI Key

CJECIMVYFNJMEE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)OCCCCCNCCSS(=O)(=O)O)Cl

Origin of Product

United States

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